molecular formula C23H19ClN2O3 B11541885 4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol

Cat. No.: B11541885
M. Wt: 406.9 g/mol
InChI Key: UVVWBFKFUFHQAO-UHFFFAOYSA-N
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Description

4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and a benzoxazole moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol typically involves the condensation of 2-chloro-6-hydroxybenzaldehyde with 3-methoxyphenyl-1,3-benzoxazole under reflux conditions in ethanol, with a few drops of glacial acetic acid as a catalyst . The reaction mixture is refluxed for several hours, followed by the evaporation of the solvent to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale batch reactors, where the reaction conditions are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzoxazole moiety may interact with DNA or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-2-[(E)-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethylphenol is unique due to its combination of a chloro group, a methoxyphenyl group, and a benzoxazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

4-chloro-2-[[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,5-dimethylphenol

InChI

InChI=1S/C23H19ClN2O3/c1-13-9-20(27)18(14(2)22(13)24)12-25-16-7-8-21-19(11-16)26-23(29-21)15-5-4-6-17(10-15)28-3/h4-12,27H,1-3H3

InChI Key

UVVWBFKFUFHQAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)OC)O

Origin of Product

United States

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